4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a complex organic compound that belongs to the class of isothiazolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, a benzyl group, and an isothiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3,5-dimethylpyridine and 3-methylbenzyl chloride. The synthesis process may involve the following steps:
Alkylation: The 4-methoxy-3,5-dimethylpyridine is alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as thiourea, to form the isothiazolopyrimidine core.
Oxidation: The final step involves oxidation to introduce the dione functionality, using an oxidizing agent like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction could involve binding to active sites, inhibiting enzyme activity, or modulating receptor signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione: shares structural similarities with other isothiazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and isothiazolopyrimidine moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13-6-5-7-16(8-13)10-26-21(27)19-18(12-30-24-19)25(22(26)28)11-17-15(3)20(29-4)14(2)9-23-17/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTIZIKMNJPJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=NC=C(C(=C4C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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